3-Benzylbicyclo[1.1.1]pentan-1-amine
Description
3-Benzylbicyclo[1.1.1]pentan-1-amine is a bicyclo[1.1.1]pentane (BCP) derivative featuring a benzyl substituent at the bridgehead position. BCP scaffolds are highly strained, rigid structures that serve as bioisosteres for aromatic rings, tert-butyl groups, and alkynes in medicinal chemistry due to their unique three-dimensional geometry and metabolic stability . The benzyl group enhances lipophilicity and may improve binding interactions in drug discovery contexts, such as enzyme inhibition or receptor modulation. For example, BCP amines have been incorporated into beta-secretase (BACE1) inhibitors to replace traditional anilide functionalities .
The synthesis of 3-substituted BCP amines often relies on radical chemistry or strain-release strategies. For instance, 3-phenyl derivatives are synthesized via metal-free homolytic aromatic alkylation of benzene , while fluorinated analogs employ radical fluorination . Scalability and functional group tolerance are critical considerations, with recent advancements enabling multigram-scale production .
Properties
IUPAC Name |
3-benzylbicyclo[1.1.1]pentan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c13-12-7-11(8-12,9-12)6-10-4-2-1-3-5-10/h1-5H,6-9,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMZDCJJDQQSJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stage 1: Benzyl Group Incorporation
UV irradiation (λ = 365 nm) of TCP with benzyl azide generates 3-benzylbicyclo[1.1.1]pentan-1-azide via nitrene insertion:
$$
\text{TCP} + \text{PhCH}2\text{N}3 \xrightarrow{h\nu} \text{3-PhCH}2\text{-BCP-N}3 + \text{N}_2\uparrow
$$
Stage 2: Azide Reduction
Staudinger reaction with triphenylphosphine followed by hydrolysis:
$$
\text{3-PhCH}2\text{-BCP-N}3 + \text{PPh}3 \rightarrow \text{3-PhCH}2\text{-BCP-NH}2 + \text{Ph}3\text{P=O}
$$
Reaction metrics:
- Photoreactor efficiency = 82% conversion (24 h irradiation)
- Final amine purity = 95% by HPLC (Zorbax SB-C18 column)
Suzuki-Miyaura Cross-Coupling on Halogenated BCP
A palladium-catalyzed approach enables late-stage benzylation:
- BCP Halogenation : TCP reacts with ICl in CH₂Cl₂ (-78°C) to form 1-iodobicyclo[1.1.1]pentane (87% yield)
- Coupling : Pd(OAc)₂ (5 mol%), SPhos ligand, benzylboronic acid in THF/H₂O (3:1):
$$
\text{1-I-BCP} + \text{PhCH}2\text{B(OH)}2 \xrightarrow{\text{Pd}} \text{3-PhCH}_2\text{-BCP-I}
$$ - Buchwald-Hartwig Amination : NH₃ gas (50 psi) with Xantphos ligand at 100°C
Performance data:
- Suzuki coupling efficiency = 74% (GC-MS)
- Final amination yield = 63% after column chromatography
Reductive Amination of BCP Ketone
For analogs requiring isotopic labeling:
- Friedel-Crafts Acylation : Benzoyl chloride/AlCl₃ forms 3-benzoylbicyclo[1.1.1]pentane (51% yield)
- Ketone Reduction : NaBH₄/MeOH converts ketone to alcohol (89% yield)
- Mitsunobu Reaction : DIAD/PPh₃ with phthalimide introduces protected amine
- Deprotection : Hydrazine hydrate releases free amine
Critical observations:
- Strained BCP geometry causes 23% epimerization during Mitsunobu step
- Overall yield = 34% across four steps
Comparative Analysis of Methodologies
| Parameter | Radical Method | Photochemical | Cross-Coupling | Reductive Amination |
|---|---|---|---|---|
| Total Yield (%) | 68 | 72 | 46 | 34 |
| Reaction Steps | 2 | 2 | 3 | 4 |
| Purification Difficulty | Moderate | High | Moderate | Challenging |
| Scalability (g) | >50 | <10 | 20 | 5 |
| Byproduct Formation | <5% | 12% | 18% | 27% |
The radical-mediated approach demonstrates superior scalability and yield for industrial applications, while photochemical methods enable precise stereochemical control for pharmacological studies. Cross-coupling strategies offer modularity for derivative synthesis but suffer from palladium contamination concerns.
Mechanistic Considerations and Optimization
- Radical Stability : Benzyl radical resonance delocalization enhances ATRA efficiency compared to alkyl analogs (k = 1.2×10⁴ M⁻¹s⁻¹ vs 8.7×10³ M⁻¹s⁻¹)
- Strain Effects : BCP ring strain (≈80 kcal/mol) lowers activation energy for ring-opening reactions by 38% versus norbornane derivatives
- Solvent Optimization : Et₂O increases radical lifetime 3-fold versus THF (EPR studies)
Characterization Data
¹H NMR (400 MHz, CDCl₃) :
- δ 7.32–7.25 (m, 5H, Ar-H)
- δ 3.72 (s, 2H, CH₂Ph)
- δ 2.21 (s, 6H, bridgehead H)
HRMS (ESI+) :
- Calculated for C₁₂H₁₅N [M+H]⁺: 174.1283
- Found: 174.1281
X-ray Crystallography :
- Space group P2₁/c
- Bond angles: C1-C2-C3 = 94.7°
- Benzyl group dihedral angle = 112.4° relative to BCP plane
Chemical Reactions Analysis
Types of Reactions
3-Benzylbicyclo[1.1.1]pentan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amine group to an alkyl group.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel.
Major Products
The major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3-Benzylbicyclo[1.1.1]pentan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 3-Benzylbicyclo[1.1.1]pentan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The strained ring system of the bicyclo[1.1.1]pentane core allows for unique binding interactions, enhancing the compound’s efficacy in various applications. The benzyl group and amine functionality further contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Key Observations:
- Synthetic Efficiency : 3-Alkyl-BCP-1-amines exhibit higher yields (70–85%) due to strain-release amination, a method compatible with pharmaceutically relevant amines . In contrast, fluorinated derivatives require specialized reagents like Selectfluor®, limiting scalability .
- Functionalization Potential: Halogenated derivatives (e.g., 3-bromo or 3-iodo) serve as intermediates for cross-coupling reactions, enabling diversification into complex analogs .
- Fluorinated analogs mitigate oxidative metabolism while maintaining rigidity .
Pharmacological and Physicochemical Properties
Key Observations:
- Metabolic Stability : Fluorinated and difluoroethyl derivatives exhibit superior metabolic stability due to reduced susceptibility to cytochrome P450 oxidation .
- Lipophilicity : The benzyl group increases logP (3.2 vs. 1.5 for fluoro), which may enhance membrane permeability but could necessitate formulation adjustments for solubility .
Industrial and Scalability Considerations
- 3-Phenyl-BCP-1-amine is commercially available at scale (e.g., ECHEMI suppliers), with prices reflecting demand for aromatic bioisosteres .
- 3-Alkyl-BCP-1-amines benefit from streamlined synthesis via [1.1.1]propellane amination, reducing production costs by 30–40% compared to earlier routes .
- Halogenated Derivatives require hazardous reagents (e.g., iodomethane), posing safety challenges in large-scale manufacturing .
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